![molecular formula C22H21ClN2O2 B2842267 1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946302-58-5](/img/structure/B2842267.png)

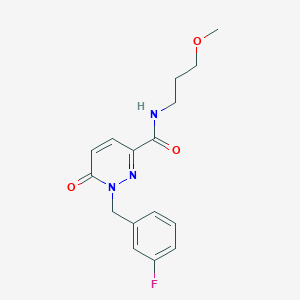

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a compound often involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the structure of the compound. For similar compounds, methods like electrophilic aromatic substitution might be used .Chemical Reactions Analysis

The chemical reactions a compound can undergo are largely determined by its functional groups. For example, alcohols can undergo dehydration or alpha cleavage .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. Spectroscopic data from techniques like IR and NMR can also provide information about the compound’s chemical properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

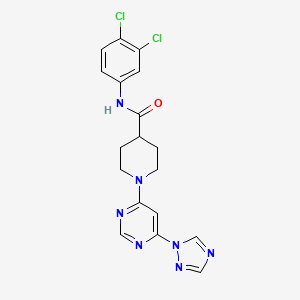

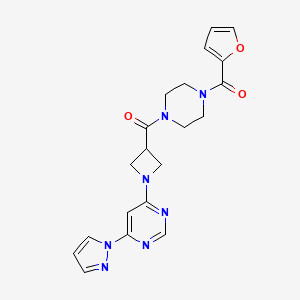

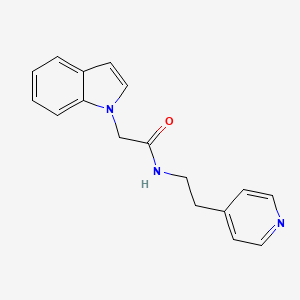

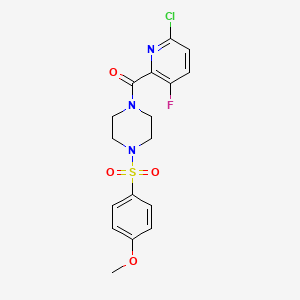

Researchers have explored the synthesis and characterization of compounds related to "1-(4-chlorobenzyl)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide", focusing on their structure and potential applications. Studies like those by Choi and Jung (2004) have developed new aromatic polyamides containing alkylphenylimide units, highlighting the importance of such compounds in enhancing thermal stability and solubility, crucial for materials science applications (Choi & Jung, 2004).

Anticonvulsant and Antibacterial Activities

Compounds structurally related or similar in function to "1-(4-chlorobenzyl)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been studied for their anticonvulsant and antibacterial properties. For instance, Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, providing insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000). Additionally, Ghorbani‐Vaghei et al. (2016) evaluated the antibacterial and anti-oxidant activities of synthesized 1,4-dihydropyridine derivatives, indicating their potential in medical applications (Ghorbani‐Vaghei et al., 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is related to allergic reactions . It is suggested that the compound interacts with H1 receptors , which play a crucial role in mediating allergic responses .

Mode of Action

The compound likely acts as an antagonist of the H1 receptors . By binding to these receptors, it prevents histamine, a compound released during allergic reactions, from exerting its effects. This results in a reduction of the allergic response .

Biochemical Pathways

The compound’s action on H1 receptors affects the histamine signaling pathway . By blocking the H1 receptors, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability. These effects are typically associated with symptoms of allergies .

Result of Action

The result of the compound’s action is a reduction in allergic symptoms . By blocking the H1 receptors, it prevents the effects of histamine, thereby alleviating symptoms such as itching, redness, swelling, and bronchoconstriction that are commonly associated with allergic reactions .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c1-15(2)17-7-11-19(12-8-17)24-21(26)20-4-3-13-25(22(20)27)14-16-5-9-18(23)10-6-16/h3-13,15H,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFNDKUZQIVCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842185.png)

![Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2842189.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2842191.png)

![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2842192.png)

![3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2842196.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)